N-(2,6-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2,6-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound characterized by its unique structure, which includes fluorine atoms, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the methoxyphenyl group: This step involves the use of coupling reactions, often facilitated by catalysts.
Introduction of the difluorophenyl group: This is typically done through substitution reactions, where fluorine atoms are introduced using specific reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C23H17F2N3O4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H17F2N3O4/c1-30-16-9-5-14(6-10-16)22-27-23(32-28-22)15-7-11-17(12-8-15)31-13-20(29)26-21-18(24)3-2-4-19(21)25/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
CLWGDARKBBTGKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=CC=C4F)F |
Origin of Product |
United States |
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